![molecular formula C10H16N3O8P B1606328 5-Methylcytidine 5'-monophosphate CAS No. 3590-36-1](/img/structure/B1606328.png)
5-Methylcytidine 5'-monophosphate
Overview
Description
5-Methylcytidine 5'-monophosphate, also known as m5CMP, is a modified nucleotide that plays a crucial role in various biological processes. It is formed by the methylation of cytidine, which is one of the four nucleotides that make up DNA and RNA. The presence of m5CMP in RNA has been linked to various cellular functions, including gene expression, RNA stability, and translation.
Mechanism of Action
The mechanism of action of 5-Methylcytidine 5'-monophosphate involves its interaction with various RNA-binding proteins and enzymes. The presence of 5-Methylcytidine 5'-monophosphate in RNA can affect the binding of these proteins and enzymes, which can alter RNA stability and translation. Additionally, 5-Methylcytidine 5'-monophosphate can be recognized by specific RNA-binding proteins, which can lead to the recruitment of other proteins and enzymes that regulate gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-Methylcytidine 5'-monophosphate are diverse and depend on the specific cellular context. In general, the presence of 5-Methylcytidine 5'-monophosphate in RNA has been linked to increased RNA stability and translation efficiency. Additionally, 5-Methylcytidine 5'-monophosphate has been shown to regulate the expression of specific genes, including those involved in cell differentiation and stem cell maintenance.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methylcytidine 5'-monophosphate in lab experiments is its ability to regulate gene expression in a specific and controlled manner. Additionally, 5-Methylcytidine 5'-monophosphate can be easily incorporated into RNA during transcription, making it a useful tool for studying RNA stability and translation. However, one limitation of using 5-Methylcytidine 5'-monophosphate is its potential for off-target effects, as it can affect the binding of various RNA-binding proteins and enzymes.
Future Directions
There are several future directions for research on 5-Methylcytidine 5'-monophosphate. One area of interest is the role of 5-Methylcytidine 5'-monophosphate in stem cell maintenance and differentiation. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of 5-Methylcytidine 5'-monophosphate on RNA stability and translation. Finally, the development of new tools and techniques for studying 5-Methylcytidine 5'-monophosphate in vivo will be crucial for advancing our understanding of its biological functions.
Scientific Research Applications
M5CMP has been extensively studied in the field of epigenetics, which is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. The presence of 5-Methylcytidine 5'-monophosphate in RNA has been shown to regulate gene expression by affecting RNA stability and translation. Additionally, 5-Methylcytidine 5'-monophosphate has been linked to various cellular processes, including cell differentiation, stem cell maintenance, and cancer development.
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQONZSFUKNYOY-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922391 | |
Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcytidine 5'-monophosphate | |
CAS RN |
3590-36-1, 117309-80-5 | |
Record name | 5-Methylcytidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3590-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylcytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylcytidine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methylcytidine 5'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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